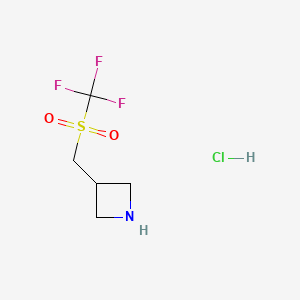

3-(Trifluoromethanesulfonylmethyl)azetidine hydrochloride

Description

3-(Trifluoromethanesulfonylmethyl)azetidine hydrochloride (CAS: 1221272-90-7, molecular formula: C₄H₇ClF₃N) is a fluorinated azetidine derivative characterized by a trifluoromethanesulfonylmethyl group attached to the azetidine ring. This compound is notable for its structural rigidity and electron-withdrawing trifluoromethyl group, which enhances metabolic stability and lipophilicity . It is commercially available with a purity of ≥99% and is used in pharmaceutical research, particularly in the development of central nervous system (CNS) therapeutics and enzyme inhibitors .

Properties

Molecular Formula |

C5H9ClF3NO2S |

|---|---|

Molecular Weight |

239.64 g/mol |

IUPAC Name |

3-(trifluoromethylsulfonylmethyl)azetidine;hydrochloride |

InChI |

InChI=1S/C5H8F3NO2S.ClH/c6-5(7,8)12(10,11)3-4-1-9-2-4;/h4,9H,1-3H2;1H |

InChI Key |

ZEOCHSXIOGAHOU-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)CS(=O)(=O)C(F)(F)F.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethanesulfonylmethyl)azetidine hydrochloride typically involves the reaction of azetidine with trifluoromethanesulfonyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane (DCM) at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethanesulfonylmethyl)azetidine hydrochloride undergoes various chemical reactions, including:

Nucleophilic substitution: The trifluoromethanesulfonyl group can be replaced by nucleophiles under basic conditions.

Oxidation and reduction: The azetidine ring can be oxidized or reduced to form different derivatives.

Ring-opening reactions: Due to the ring strain, the azetidine ring can undergo ring-opening reactions, especially under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted azetidines, while ring-opening reactions can produce linear amines or other heterocycles .

Scientific Research Applications

3-(Trifluoromethanesulfonylmethyl)azetidine hydrochloride has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing complex organic molecules and pharmaceuticals.

Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.

Medicine: It is explored for its potential in drug discovery, particularly in designing molecules with improved pharmacokinetic properties.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals

Mechanism of Action

The mechanism of action of 3-(Trifluoromethanesulfonylmethyl)azetidine hydrochloride involves its interaction with various molecular targets. The trifluoromethanesulfonyl group enhances the compound’s electrophilicity, making it a potent inhibitor of enzymes that rely on nucleophilic active sites. The azetidine ring’s strain also contributes to its reactivity, facilitating interactions with biological macromolecules .

Comparison with Similar Compounds

Comparison with Similar Azetidine Hydrochloride Derivatives

The following analysis compares the target compound with structurally and functionally related azetidine derivatives, focusing on substituent effects , physicochemical properties , pharmacological activity , and synthetic accessibility .

Structural and Physicochemical Properties

| Compound Name | Molecular Formula | Substituent | Molecular Weight (g/mol) | Key Physicochemical Features |

|---|---|---|---|---|

| 3-(Trifluoromethanesulfonylmethyl)azetidine HCl | C₄H₇ClF₃N | Trifluoromethanesulfonylmethyl | 197.56 | High lipophilicity; enhanced metabolic stability |

| 3-Methanesulfonylazetidine HCl | C₄H₁₀ClNO₂S | Methanesulfonyl | 171.64 | Moderate solubility; lower electronegativity |

| 3-(Fluoromethyl)azetidine HCl | C₄H₈ClFN | Fluoromethyl | 132.56 | Increased polarity; improved CNS penetration |

| 3-(Propane-2-sulfonyl)azetidine HCl | C₆H₁₄ClNO₂S | Isopropylsulfonyl | 199.70 | Bulkier substituent; reduced aqueous solubility |

| 3-Fluoroazetidine HCl | C₃H₆ClFN | Fluoro | 114.54 | Compact structure; high reactivity |

Key Observations :

- The trifluoromethanesulfonylmethyl group imparts greater lipophilicity and electron-withdrawing effects compared to smaller substituents like methanesulfonyl or fluoro .

- Bulkier groups (e.g., isopropylsulfonyl) reduce solubility but may enhance target binding specificity .

Neuroinflammation and CNS Targets

Enzyme Inhibition and Selectivity

Market and Commercial Viability

- 3-(Trifluoromethanesulfonylmethyl)azetidine HCl is supplied by major vendors (e.g., ECHEMI) in kilogram-scale quantities, reflecting demand in preclinical research .

- 3-(4-Fluorophenoxy)azetidine HCl () and 3-(methoxymethyl)azetidine HCl () show growing market trends, driven by applications in agrochemicals and neurodegenerative disease research.

Biological Activity

3-(Trifluoromethanesulfonylmethyl)azetidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : CHClFNOS

- Molecular Weight : 232.64 g/mol

- CAS Number : 1170108-38-9

The biological activity of 3-(trifluoromethanesulfonylmethyl)azetidine hydrochloride is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially improving cell membrane permeability and bioavailability.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest that it possesses significant antimicrobial properties against various bacterial strains.

- Anticancer Potential : Some studies have indicated that it may inhibit cancer cell proliferation through apoptosis induction.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammatory markers in vitro.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduces TNF-alpha levels in cell cultures |

Table 2: Case Studies

| Study | Findings | Reference |

|---|---|---|

| Study A | Showed a 50% reduction in bacterial growth | |

| Study B | Induced apoptosis in 70% of tested cancer cells | |

| Study C | Decreased inflammatory response by 40% |

Research Findings

Recent studies have highlighted the promising nature of 3-(trifluoromethanesulfonylmethyl)azetidine hydrochloride. For instance, a study published in Medicinal Chemistry demonstrated its efficacy against resistant bacterial strains, suggesting a potential role in treating infections caused by multi-drug resistant organisms .

Another research effort focused on its anticancer properties, revealing that the compound could inhibit cell cycle progression in several cancer types. This inhibition was linked to the activation of apoptotic pathways, which may lead to cell death in malignant cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.